NNMT Binding Affinity: 534-Fold Higher Affinity Than the Endogenous Substrate Nicotinamide
The target compound demonstrates a Ki of 650 nM for recombinant human NNMT [1], which is approximately 534-fold lower (i.e., higher affinity) than the apparent Km of the endogenous substrate nicotinamide (347 µM) [2]. This quantifies the compound‘s ability to outcompete nicotinamide at the enzyme’s active site.
| Evidence Dimension | NNMT binding affinity |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Nicotinamide Km = 347 µM (347,000 nM) |
| Quantified Difference | ~534-fold higher affinity (lower Ki/Km ratio) |
| Conditions | Recombinant human NNMT; Ki determined by binding assay; Km from radiochemical assay in human liver NNMT |
Why This Matters
This fold-difference enables researchers to use the compound at sub-micromolar concentrations to achieve substantial NNMT inhibition in biochemical assays, avoiding the millimolar nicotinamide concentrations that would confound cellular readouts.
- [1] BindingDB. BDBM50627707. Ki 650 nM for human NNMT. Accessed 2025. View Source
- [2] Rini J, et al. Human liver nicotinamide N-methyltransferase: ion-pairing radiochemical assay, biochemical properties and individual variation. Clin Chim Acta. 1990;186(3):359-74. PMID: 2311261. View Source
